2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
CAS No.:
Cat. No.: VC17521865
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O3 |
|---|---|
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 2-methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H16O3/c1-8-6-9-7-10(4-5-11(9)16-8)13(2,3)12(14)15/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
| Standard InChI Key | LFMDZGWRTMJZBA-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(O1)C=CC(=C2)C(C)(C)C(=O)O |
Introduction
2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid is a complex organic compound belonging to the benzofuran family. It is characterized by its unique structure, which includes a benzofuran ring system and a propanoic acid moiety. This compound is of interest in various fields, including pharmaceuticals and organic synthesis.
Synthesis and Preparation
The synthesis of 2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid involves several steps, often starting from simpler benzofuran derivatives. Common methods include:
-
Friedel-Crafts Acylation: This method involves the acylation of benzofuran derivatives to form the propanoic acid moiety.
-
Grignard Reaction: This can be used to introduce the methyl group onto the benzofuran ring.
Applications
2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid has potential applications in:
-
Pharmaceuticals: As an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
-
Organic Synthesis: It serves as a building block for more complex molecules due to its reactive functional groups.
Safety and Handling
Handling this compound requires caution due to its potential hazards:
| Hazard Statement | Precautionary Statement |
|---|---|
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation | P304+P340: If inhaled: Remove person to fresh air and keep comfortable for breathing. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume